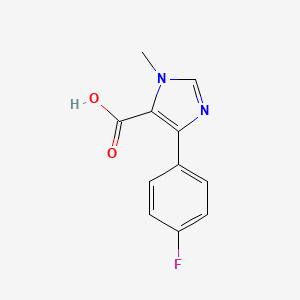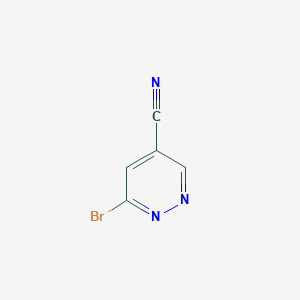
3-(hydroxymethyl)oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This compound is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to an oxolane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with formaldehyde and subsequent oxidation. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques such as crystallization and chromatography further enhances the purity of the final product .
化学反应分析
Types of Reactions
3-(Hydroxymethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield 3-(formyl)oxolane-3-carboxylic acid or 3-(carboxy)oxolane-3-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can produce 3-(hydroxymethyl)oxolane-3-methanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学研究应用
3-(Hydroxymethyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(hydroxymethyl)oxolane-3-carboxylic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the local environment and affecting biochemical processes .
相似化合物的比较
Similar Compounds
- 3-(Hydroxymethyl)tetrahydrofuran-3-carboxylic acid
- 3-(Hydroxymethyl)oxane-3-carboxylic acid
- 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid
Uniqueness
3-(Hydroxymethyl)oxolane-3-carboxylic acid is unique due to its specific ring structure and functional groups. The presence of both a hydroxymethyl and a carboxylic acid group on the oxolane ring provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
3-(hydroxymethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-6(5(8)9)1-2-10-4-6/h7H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQGQULDLNYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Tert-butoxycarbonyl)-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)
![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)
![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)




![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)





